molecular formula C4H8ClN3S B11728956 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride

5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B11728956
M. Wt: 165.65 g/mol
InChI Key: BAPOUJGXZXKPJS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique thiazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H8ClN3S

Molecular Weight

165.65 g/mol

IUPAC Name

5-(aminomethyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C4H7N3S.ClH/c5-1-3-2-7-4(6)8-3;/h2H,1,5H2,(H2,6,7);1H

InChI Key

BAPOUJGXZXKPJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CN.Cl

Origin of Product

United States

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